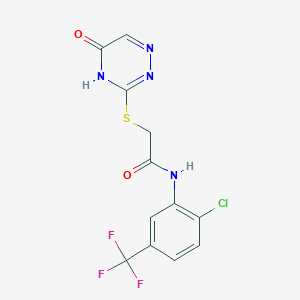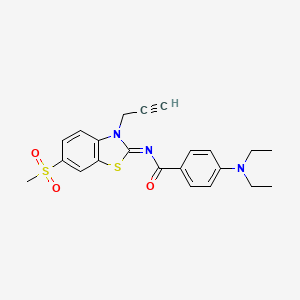
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step reactions. Starting with the preparation of the benzothiazole ring, followed by incorporation of the prop-2-ynyl and methylsulfonyl groups, and finishing with the diethylamino substitution.
Industrial Production Methods: Industrial synthesis can involve scalable processes such as continuous flow chemistry, allowing for efficient production under controlled conditions. This involves high-purity reagents and catalysts to ensure optimal yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially involving the methylsulfonyl group.
Reduction: Reductive conditions might affect the benzothiazole ring, leading to a variety of reduction products.
Substitution: The aromatic rings in the structure make it a candidate for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts can be used.
Major Products: Oxidative and reductive reactions yield derivatives with altered functional groups, affecting the compound's reactivity and application.
Applications De Recherche Scientifique
Chemistry: This compound is a building block in synthetic chemistry, used in creating more complex molecules.
Biology: It can act as a fluorescent marker due to its aromatic structure, which is beneficial in imaging and diagnostic applications.
Medicine: Its structure suggests potential activity as a pharmaceutical agent, possibly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the manufacture of advanced materials, it serves as a precursor in the development of functional polymers and coatings.
Mechanism of Action: The compound's effects are derived from its interaction with molecular targets within biological systems. Its diethylamino and benzamide groups are key to binding interactions, possibly acting on specific enzymes or receptors to modulate their activity. The prop-2-ynyl group may facilitate interactions with cellular pathways, affecting biochemical processes.
Comparison with Similar Compounds: Similar compounds include:
Benzothiazole Derivatives: Common in dyes and pigments due to their vibrant colors.
Benzamide Derivatives: Often used in pharmaceuticals for their binding efficiency to biological targets.
Unique Aspects: The addition of diethylamino and methylsulfonyl-prop-2-ynyl groups distinguishes this compound, potentially enhancing its chemical reactivity and application range.
Conclusion: The compound 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a versatile chemical entity with diverse applications across chemistry, biology, medicine, and industry. Its unique structure allows for varied chemical reactions and interactions, making it a valuable tool in scientific research and industrial production.
Propriétés
IUPAC Name |
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-14-25-19-13-12-18(30(4,27)28)15-20(19)29-22(25)23-21(26)16-8-10-17(11-9-16)24(6-2)7-3/h1,8-13,15H,6-7,14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDHCZPEQAPCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
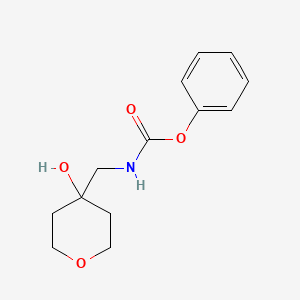
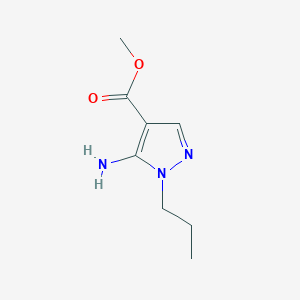
![3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2405873.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)
![3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid](/img/structure/B2405881.png)
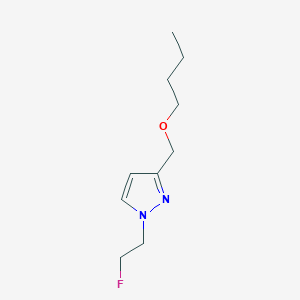

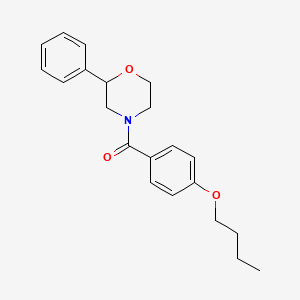

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)
